
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, along with an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate pyrazole precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to optimize reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-1H-pyrazol-4-amine
- N-(2-Methylphenyl)-1H-pyrazol-4-amine
- N-(4-Methoxy-2-methylphenyl)acetamide
Uniqueness
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-5-10(15-2)3-4-11(8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13) |
InChI Key |
QNDUIKWMZPYHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


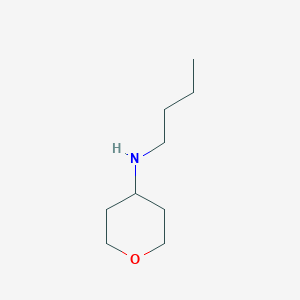
![[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B13258209.png)
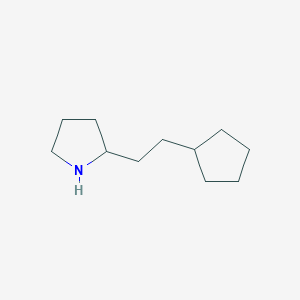
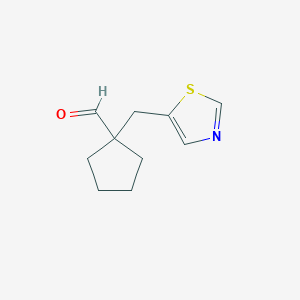
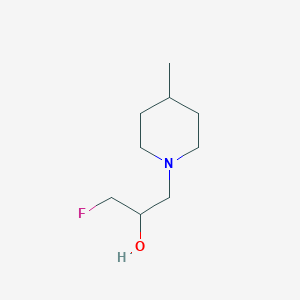
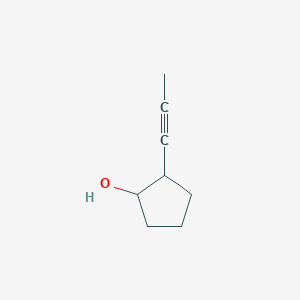
![2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13258244.png)

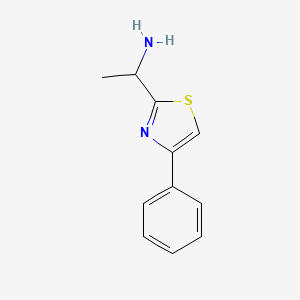

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13258268.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine](/img/structure/B13258271.png)
![2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13258275.png)
